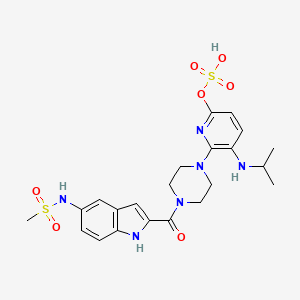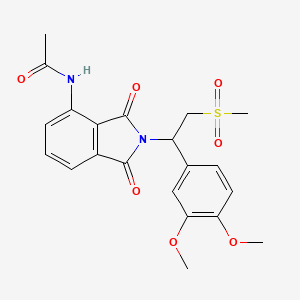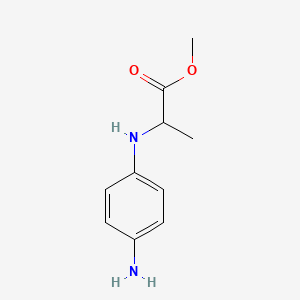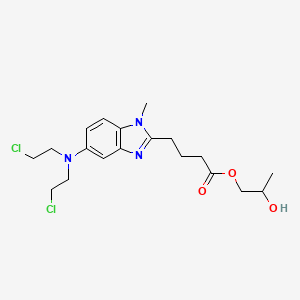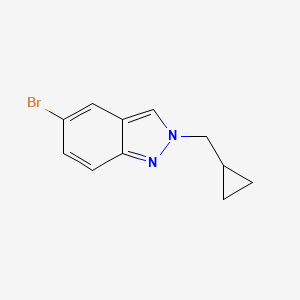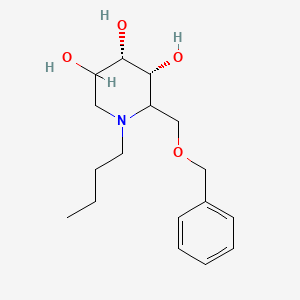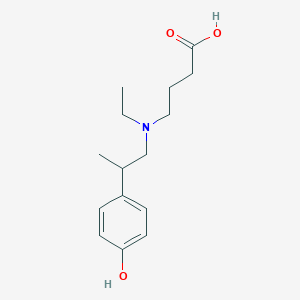
Desmethyl Mebeverine Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Mebeverine Acid is a metabolite of Mebeverine, a medication primarily used to treat symptoms associated with irritable bowel syndrome and other functional bowel disorders . The chemical name of O-Desmethyl Mebeverine Acid is 4-(Ethyl(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid . It is known for its role in the metabolism of Mebeverine and is often studied for its pharmacokinetic properties .
Preparation Methods
The preparation of O-Desmethyl Mebeverine Acid involves the hydrolysis of Mebeverine, followed by further oxidation and demethylation . The synthetic route typically includes:
Hydrolysis: Mebeverine is hydrolyzed to form Mebeverine Alcohol and Veratric Acid.
Oxidation and Demethylation: Mebeverine Alcohol undergoes oxidation and demethylation to produce O-Desmethyl Mebeverine Acid.
Industrial production methods often involve high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the quantification and analysis of the compound .
Chemical Reactions Analysis
O-Desmethyl Mebeverine Acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-Desmethyl Mebeverine Acid has several scientific research applications:
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and excretion of Mebeverine.
Analytical Chemistry: The compound is used as a reference standard in high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the quantification of Mebeverine metabolites.
Medical Research: It is studied for its potential therapeutic effects and its role in the treatment of irritable bowel syndrome.
Mechanism of Action
The mechanism of action of O-Desmethyl Mebeverine Acid involves its interaction with smooth muscle cells in the gastrointestinal tract. It works by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down depolarization and prevents muscle contraction . This action helps in relieving spasms and pain associated with irritable bowel syndrome .
Comparison with Similar Compounds
O-Desmethyl Mebeverine Acid is unique compared to other similar compounds due to its specific role in the metabolism of Mebeverine. Similar compounds include:
Mebeverine Acid: Another metabolite of Mebeverine with similar pharmacokinetic properties.
Mebeverine Alcohol: A primary metabolite formed during the hydrolysis of Mebeverine.
Veratric Acid: A byproduct of Mebeverine hydrolysis.
O-Desmethyl Mebeverine Acid is distinct in its specific interactions and effects on smooth muscle cells, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[ethyl-[2-(4-hydroxyphenyl)propyl]amino]butanoic acid |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)11-12(2)13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) |
InChI Key |
ZRNFFOAAVBQEKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)O)CC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




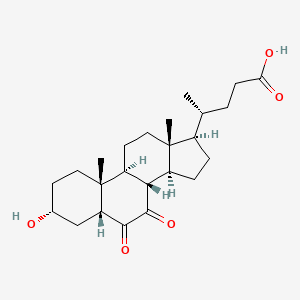
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
